molecular formula C14H17N5O3S B2634814 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one CAS No. 2319856-11-4

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2634814
CAS No.: 2319856-11-4
M. Wt: 335.38
InChI Key: OYMBQKAPEUQQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a pyridine ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-11-16-13(9-17(11)2)23(21,22)18-7-8-19(14(20)10-18)12-5-3-4-6-15-12/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMBQKAPEUQQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.